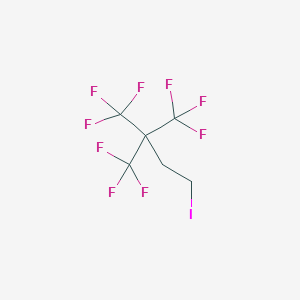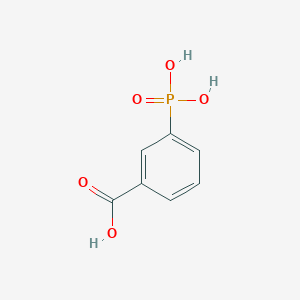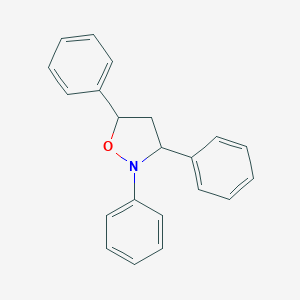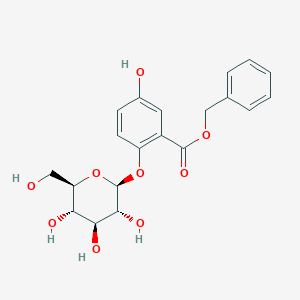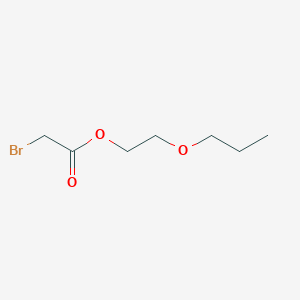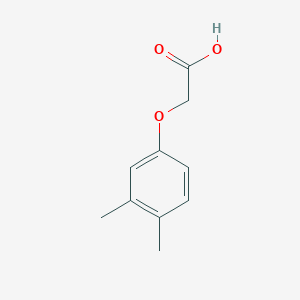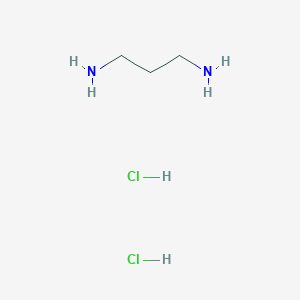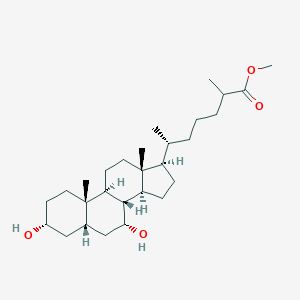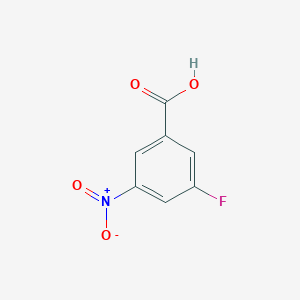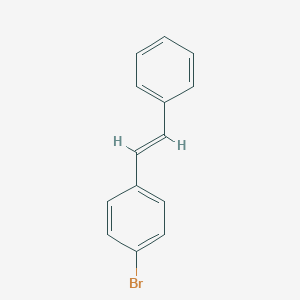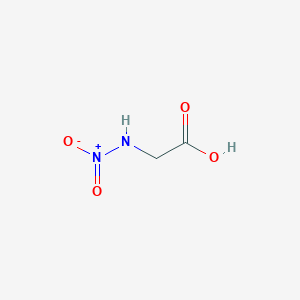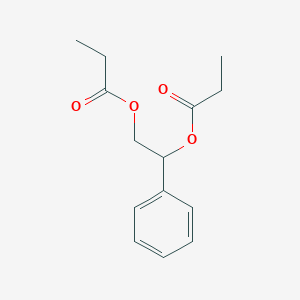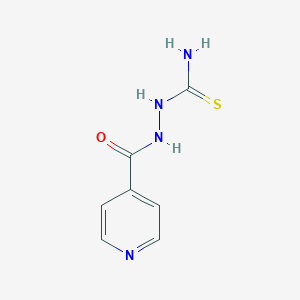
Iron ditelluride
Vue d'ensemble
Description
Iron Ditelluride (FeTe2) is a compound that has been successfully grown as thin films deposited on glass substrates . It has attracted attention in many fields due to its relative simple synthesis protocols, simple crystal structures, and semiconducting behavior .
Synthesis Analysis
Iron Ditelluride thin films were synthesized by depositing them on glass substrates . Another method reported involves a reaction of alkaline aqueous solutions dissolving elemental tellurium and iron (II) complex Na2[Fe(EDTA)] at 140°C under atmospheric pressure .Molecular Structure Analysis
Iron Ditelluride crystallizes in an orthorhombic marcasite Pnnm crystal structure . Its bonding is dominantly covalent and without loosely connected van der Waals (vdW) bonds .Chemical Reactions Analysis
Iron Ditelluride has been synthesized by a reaction of alkaline aqueous solutions dissolving elemental tellurium and iron (II) complex Na2[Fe(EDTA)] at 140°C under atmospheric pressure .Physical And Chemical Properties Analysis
Iron Ditelluride thin films have been investigated for their structural, morphological, and optical properties using X-ray diffraction (XRD), scanning electron microscopy (SEM), and optical measurements . The thermal conductivity and thermal diffusivity of FeTe2 are about 1.2 W m−1 K−1 and 3.9×10−7 m2 s−1, respectively .Applications De Recherche Scientifique
Structural and Optothermal Properties : Iron ditelluride layered structures show promising structural and optothermal properties. A study reported the fabrication of these structures via a low-cost protocol, indicating potential for affordable applications in materials science (Messaoud et al., 2014).
Photocatalytic Activity : Iron ditelluride thin films exhibit efficient photocatalytic activity. A research highlighted its application in degrading methylene blue dye, suggesting its utility in environmental clean-up and solar energy conversion (Mami et al., 2019).
Carbon-Selenium and Carbon-Tellurium Cross-Couplings : Iron ditelluride is used in carbon-selenium and carbon-tellurium cross-couplings in chemistry. This method is simple, economical, and environmentally friendly, showing potential in organic synthesis (Wang et al., 2009).
Magnetic Susceptibility : The magnetic susceptibility of iron ditelluride indicates antiferromagnetic properties, which could be explored in magnetic and electronic devices (Finlayson et al., 1959).
Electronic Structural Evolution : Tungsten ditelluride, a related compound, has shown dome-shaped superconductivity and electronic structural evolution under high pressure, which could inform the research on iron ditelluride's electronic properties (Pan et al., 2015).
Nanosheet Transistors : Molybdenum ditelluride, another related compound, has been used in the fabrication of transistors, suggesting potential applications of iron ditelluride in similar nano-scale electronic devices (Pezeshki et al., 2016).
Safety And Hazards
Orientations Futures
Iron Ditelluride has potential applications in various fields, including as active materials in catalysis and energy storage . An innovative solid-state lithiation strategy has been reported, which allows the exfoliation of layered transition-metal tellurides into nanosheets in a short time, without sacrificing their quality . This opens the way to their use in applications such as batteries and micro-supercapacitors .
Propriétés
IUPAC Name |
bis(tellanylidene)iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.2Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNGCZOQLAKUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe](=[Te])=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeTe2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314301 | |
| Record name | Iron telluride (FeTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron ditelluride | |
CAS RN |
12023-03-9 | |
| Record name | Iron telluride (FeTe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12023-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron telluride (FeTe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012023039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron telluride (FeTe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron telluride (FeTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



